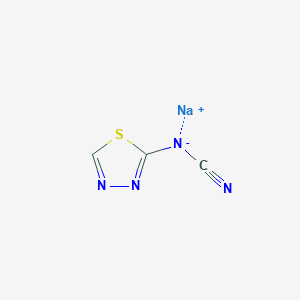

1,3,4-Thiadiazol-2-ylcyanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazol-2-ylcyanamide, also known as this compound, is a useful research compound. Its molecular formula is C3HN4NaS and its molecular weight is 148.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

1,3,4-Thiadiazole derivatives have shown significant promise as anticancer agents. Recent studies have synthesized new derivatives and evaluated their antiproliferative effects on various human cancer cell lines. For instance:

- Synthesis and Evaluation : A study synthesized several 1,3,4-thiadiazole derivatives and assessed their effects on cell viability using flow cytometry. Compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as LoVo and MCF-7, with some exhibiting IC50 values as low as 2.44 µM .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and disrupt the cell cycle in cancer cells. Molecular docking studies suggest that these compounds can effectively interact with target proteins involved in cancer progression .

Anticonvulsant Properties

The anticonvulsant potential of 1,3,4-thiadiazole derivatives has been extensively researched. These compounds are believed to modulate GABA receptors, leading to enhanced inhibitory neurotransmission:

- Potent Activity : Certain derivatives have shown promising results in animal models of epilepsy, with one compound achieving an inhibition rate of 83% in the PTZ model at a dosage of 20 mg/kg .

- Structure-Activity Relationship : The presence of electron-donor groups and hydrophobic aryl rings in the molecular structure contributes significantly to their anticonvulsant efficacy .

Antimicrobial Applications

1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity:

- Mechanism : These compounds disrupt microbial cell membranes and inhibit essential metabolic pathways within bacteria and fungi. They have been tested against various strains of bacteria and fungi with notable effectiveness .

- Clinical Relevance : The development of new antimicrobial agents based on this scaffold is crucial due to the rising resistance against conventional antibiotics.

Antiviral Properties

Recent research has identified antiviral activities associated with 1,3,4-thiadiazole derivatives:

- Influenza A Virus Inhibition : Specific derivatives have shown selective activity against the influenza A virus, acting during the virus entry process. Compounds demonstrated EC50 values ranging from 4.8 to 7.4 µM against the H3N2 strain .

- Potential for Drug Development : The unique mechanism of action provides a basis for developing new antiviral therapies that could circumvent existing resistance mechanisms.

Other Applications

In addition to the aforementioned applications, 1,3,4-thiadiazole derivatives have been explored for:

- Plant Protection Products : Their efficacy in agricultural applications as fungicides or herbicides is under investigation due to their biological activity against pathogens affecting crops .

- Optoelectronics : Some studies suggest potential uses in optoelectronic devices due to their luminescent properties when combined with other heterocycles like s-tetrazine .

Propiedades

Número CAS |

111393-93-2 |

|---|---|

Fórmula molecular |

C3HN4NaS |

Peso molecular |

148.12 g/mol |

Nombre IUPAC |

sodium;cyano(1,3,4-thiadiazol-2-yl)azanide |

InChI |

InChI=1S/C3HN4S.Na/c4-1-5-3-7-6-2-8-3;/h2H;/q-1;+1 |

Clave InChI |

PMAKDNHZVBVWFM-UHFFFAOYSA-N |

SMILES |

C1=NN=C(S1)[N-]C#N.[Na+] |

SMILES isomérico |

C1=NN=C(S1)N=C=[N-].[Na+] |

SMILES canónico |

C1=NN=C(S1)[N-]C#N.[Na+] |

Key on ui other cas no. |

111393-93-2 |

Sinónimos |

1,3,4-thiadiazol-2-ylcyanamide LY 217896 LY 253963 LY-217896 LY-253963 LY217896 LY253963 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.